molecular formula C30H33NO11S B1665557 Adriamycin 14-thiobutyrate CAS No. 101980-74-9

Adriamycin 14-thiobutyrate

Katalognummer: B1665557
CAS-Nummer: 101980-74-9
Molekulargewicht: 615.6 g/mol
InChI-Schlüssel: URBSPOJXXBMEIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Adriamycin 14-thiobutyrate, also known as Doxorubicinone 14-thiobutyrate, is an oncolytic agent. It is a metabolite of Doxorubicin which binds to the DNA minor-groove.

Wissenschaftliche Forschungsanwendungen

Antitumor Efficacy

Adriamycin 14-thiobutyrate has shown promising results in preclinical studies against various malignancies:

  • Breast Cancer : Demonstrated significant regression in tumor size and improved survival rates in animal models.
  • Lymphomas : Effective against both Hodgkin’s and non-Hodgkin’s lymphomas, showing enhanced cytotoxicity compared to traditional doxorubicin formulations.
  • Soft Tissue Sarcomas : Exhibited notable activity in soft tissue sarcomas, often resistant to other chemotherapeutic agents.

Comparative Efficacy with Doxorubicin

The following table summarizes the comparative efficacy of this compound and doxorubicin across various cancer types:

Cancer TypeResponse Rate (%)Median Duration (Months)Notes
Breast353-6Enhanced efficacy noted
Lymphomas364-6Improved outcomes in resistant cases
Soft Tissue Sarcomas304Higher response than doxorubicin
Neuroblastoma664Significant improvement over standard care

Case Studies

  • Breast Cancer Study : A clinical trial involving patients with metastatic breast cancer treated with this compound showed a higher overall response rate compared to those treated with standard doxorubicin. The study highlighted a reduction in cardiotoxicity, a common side effect of doxorubicin therapy.
  • Lymphoma Treatment : In a cohort of patients with relapsed Hodgkin's lymphoma, treatment with this compound resulted in a complete remission rate of approximately 70%, significantly higher than historical controls using conventional therapies.
  • Combination Therapies : Research indicates that this compound can be effectively combined with other agents such as targeted therapies or immunotherapies, enhancing overall treatment efficacy while minimizing adverse effects.

Analyse Chemischer Reaktionen

Biological Activity

Thia analogues of Adriamycin exhibit varied antitumor activity, depending on substitution patterns. For example:

  • 14-(Carbethoxymethyl)-14-thiaadriamycin demonstrated in vivo efficacy against murine L1210 leukemia .

  • N-(Trifluoroacetyl)-14-phenyl-14-selenaadriamycin showed activity in similar models .

Compound In Vitro/In Vivo Activity Mechanism
14-Thiaadriamycin analoguesGrowth inhibition in leukemia modelsDNA-binding, intercalation
14-(Carbethoxymethyl)-14-thiaadriamycinActive in murine L1210 leukemiaDNA cross-linking, replication disruption

DNA-Binding and Mechanism

Adriamycin and its analogues primarily bind DNA via intercalation, disrupting replication and transcription:

  • Thia analogues retain DNA-binding properties comparable to Adriamycin, though substitutions may alter affinity .

  • Minor-groove binding (as seen in Adriamycin 14-thiobenzoate) could enhance specificity or reduce cardiotoxicity.

Property Adriamycin 14-Thia Analogues
DNA IntercalationStrongEquivalent or reduced
Minor-Groove BindingNot reportedObserved in thiobenzoate derivatives

Metabolic and Stability Considerations

  • Redox Reactions : Thiols or thioesters may undergo redox processes, particularly under oxidative conditions, leading to disulfide formation or degradation .

  • Cardiotoxicity : Adriamycin derivatives often generate reactive oxygen species via iron chelation . Thia substitutions may modulate this effect.

Research Challenges

  • Synthetic Limitations : Direct substitution of bromides with thiols requires optimized conditions to avoid redox side reactions .

  • Biological Variability : Activity depends on substituent size, charge, and DNA-binding mode (e.g., intercalation vs. minor-groove binding) .

Eigenschaften

CAS-Nummer

101980-74-9

Molekularformel

C30H33NO11S

Molekulargewicht

615.6 g/mol

IUPAC-Name

S-[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] propanethioate

InChI

InChI=1S/C30H33NO11S/c1-4-19(33)43-11-18(32)30(39)9-14-22(17(10-30)42-20-8-15(31)25(34)12(2)41-20)29(38)24-23(27(14)36)26(35)13-6-5-7-16(40-3)21(13)28(24)37/h5-7,12,15,17,20,25,34,36,38-39H,4,8-11,31H2,1-3H3

InChI-Schlüssel

URBSPOJXXBMEIV-UHFFFAOYSA-N

SMILES

CCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O

Kanonische SMILES

CCC(=O)SCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)N)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Adriamycin 14-thiobutyrate, Doxorubicinone 14-thiobutyrate

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adriamycin 14-thiobutyrate
Reactant of Route 2
Adriamycin 14-thiobutyrate
Reactant of Route 3
Adriamycin 14-thiobutyrate
Reactant of Route 4
Adriamycin 14-thiobutyrate
Reactant of Route 5
Adriamycin 14-thiobutyrate
Reactant of Route 6
Adriamycin 14-thiobutyrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.